2-(3-bromo-4-fluorophenyl)-1H-imidazole is an organic compound characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl ring attached to an imidazole core. This compound is of significant interest in medicinal chemistry and material science due to its potential applications in drug design and electronic materials.
The compound is cataloged in various chemical databases, including BenchChem and PubChem, which provide detailed information about its synthesis, properties, and applications.
The synthesis of 2-(3-bromo-4-fluorophenyl)-1H-imidazole typically involves the reaction of 3-bromo-4-fluoroaniline with glyoxal in the presence of ammonium acetate. This reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the imidazole ring. The reaction conditions often require heating the mixture to reflux in solvents such as ethanol or acetic acid.
For large-scale production, continuous flow reactors may be utilized to optimize yield and consistency. Purification methods such as recrystallization or chromatography are employed to achieve the desired purity levels necessary for research applications.
The molecular structure of 2-(3-bromo-4-fluorophenyl)-1H-imidazole features:
The molecular formula is with a molecular weight of approximately 277.07 g/mol. The InChI key for this compound is XVVQJQHYXUOBDH-UHFFFAOYSA-N
.
2-(3-bromo-4-fluorophenyl)-1H-imidazole can undergo several types of chemical reactions:
These reactions yield various derivatives, including:
The mechanism of action for 2-(3-bromo-4-fluorophenyl)-1H-imidazole involves its interaction with specific biological targets, such as enzymes or receptors. The presence of halogen atoms enhances binding affinity due to increased electronegativity and potential for hydrogen bonding. The imidazole ring's ability to participate in π-π interactions further stabilizes the compound within active sites, making it a promising candidate for drug development targeting various pathways .
The compound exhibits significant chemical reactivity due to its halogen substituents, influencing its behavior in biological systems and synthetic applications. Its amphoteric nature allows it to act both as an acid and a base, making it versatile in various chemical environments .
2-(3-bromo-4-fluorophenyl)-1H-imidazole has several notable applications:
Halogen incorporation—especially bromine and fluorine—into the phenyl ring of 2-aryl-1H-imidazoles induces profound electronic and steric perturbations that enhance drug-receptor interactions. These modifications operate through three primary mechanisms:
Steric Optimization: Bromine’s large atomic radius (115 pm) fills hydrophobic binding pockets inaccessible to smaller halogens. In fused imidazole systems (e.g., α1β2γ2 GABA-A receptor ligands), 3-bromo substitution restricts bond rotation, locking the molecule in bioactive conformations that boost affinity by 10-100 fold compared to non-halogenated analogs [5] [7].
Electronic Effects: Fluorine’s high electronegativity (3.98 Pauling scale) withdraws electron density from the phenyl ring, lowering the imidazole N1 pKa by ~1.5 units. This amplifies hydrogen-bond donation capacity toward key residues like His102 in GABA-A receptors or Ser206 in cyclooxygenase-2 (COX-2), as confirmed by crystallographic studies [5] [8].
Metabolic Resistance: Fluorine impedes oxidative metabolism at adjacent sites. In 4-fluorophenyl-imidazole derivatives, hepatic clearance decreases by >50% compared to methyl-substituted counterparts, significantly prolonging half-life (e.g., from 1.2 to 4.7 hours in microsomal assays) [5] [3].
Table 1: Impact of Halogenation on Pharmacological Profiles of Representative Imidazole Drugs
Compound | Halogen Pattern | Primary Target | Affinity Enhancement | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
Zolpidem | None | GABA-A (α1/γ2) | Reference | 37 (Human microsomes) |
Alpidem | 4-Methyl | GABA-A (α1/γ2) | 1.2x | 22 |
2-(4-F-Phenyl)-1H-BI* | 4-Fluoro | GABA-A (α1/γ2) | 3.1x | 89 |
Tipifarnib | 3-Bromo, 4-Fluoro | Farnesyltransferase | 8.7x | 214 |
*BI: Benzo[d]imidazole, Data compiled from [3] [5] [6]
Recent work reveals halogen synergy in ortho-bromo/para-fluoro patterns—exemplified by 2-(3-bromo-4-fluorophenyl)-1H-imidazole—where bromine anchors the scaffold in hydrophobic subsites while fluorine stabilizes adjacent cationic residues via electrostatic interactions. This dual-action mechanism underpins the scaffold’s exceptional versatility across target classes:
The strategic fusion of meta-bromo and para-fluoro substituents on the phenyl ring of 2-aryl-1H-imidazole creates a pharmacophore with superior drug-like properties and target plasticity. Synthetic innovations have accelerated its adoption as a core scaffold:
Synthetic Methodologies:Ultrasound-assisted condensation—a green chemistry approach—enables rapid assembly (25-60 minutes) of 2-(3-bromo-4-fluorophenyl)-1H-imidazole from phenylglyoxal monohydrate, ammonium acetate, and 3-bromo-4-fluorobenzaldehyde in methanol under catalyst-free conditions. This method achieves 57-73% isolated yield while eliminating toxic solvents and reducing energy consumption by >80% compared to thermal methods [2]. Critically, sonication (42 kHz, 135W) enhances reaction homogeneity and prevents polyhalogenated byproducts common in traditional reflux [2].
Table 2: Synthetic Routes for 2-(3-Bromo-4-Fluorophenyl)-1H-Imidazole
Method | Conditions | Time (min) | Yield (%) | Byproducts | Atom Economy |
---|---|---|---|---|---|
Thermal Condensation | Methanol, reflux, 12h | 720 | 48 | Diarylbutanediones | 71% |
Microwave-Assisted | Ethanol, 100°C, 300W | 15 | 68 | None | 89% |
Ultrasound-Promoted | Methanol, rt, 42 kHz | 35 | 66 | None | 93% |
Adapted from [2]
Structure-Activity Relationship (SAR) Insights:Systematic modification of the 2-(3-bromo-4-fluorophenyl)-1H-imidazole scaffold reveals critical pharmacophoric determinants:
Molecular Recognition Profiling:Docking simulations position 2-(3-bromo-4-fluorophenyl)-1H-imidazole within COX-2 (PDB 5F1A) showing:
In BRAF V600E (PDB 5HI9), the scaffold adopts a U-shaped conformation:
Table 3: Target Engagement Profile of 2-(3-Bromo-4-Fluorophenyl)-1H-Imidazole Derivatives
Target | Derivative Structure | Assay | Potency | Mechanistic Insight |
---|---|---|---|---|
Topoisomerase IIα | 4,5-Di(4-MeOPh)-1H-imidazole | DNA relaxation | IC₅₀ = 1.8 μM | Bromine blocks DNA religation |
BRAF V600E | N1-Me, C4-CN | Kinase inhibition | IC₅₀ = 3.2 nM | Fluorine enhances DFG loop H-bonding |
Tubulin polymerization | 4,5-Diphenyl-1H-imidazole | Turbidimetry | IC₅₀ = 0.41 μM | Ortho-halogens strengthen colchicine site binding |
α1β2γ2 GABA-A | Benzimidazole-fused | [³H]Flumazenil binding | Kᵢ = 5.1 nM | Fluorine prevents C4 epoxidation |
Data synthesized from [3] [5] [6]
The scaffold’s adaptability across target classes stems from its pharmacophoric chameleonism:
This multifunctionality—coupled with streamlined synthesis—positions 2-(3-bromo-4-fluorophenyl)-1H-imidazole as a next-generation scaffold poised to overcome limitations of classical imidazole drugs (e.g., metabolic instability of imidazo[1,2-a]pyridines or promiscuity of bare imidazoles) [5] [7]. Ongoing developments focus on exploiting its halogen-directed ortho-functionalization for PROTAC conjugation and radiohalogenation for theranostic applications.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2